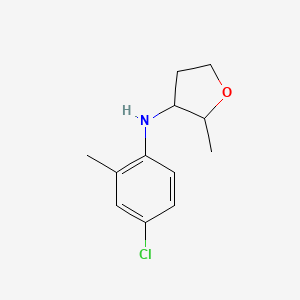

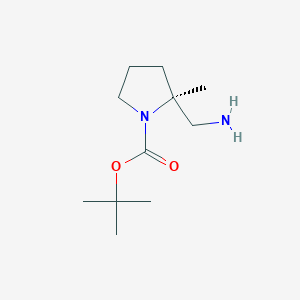

![molecular formula C6H4BrN3O2 B1449782 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione CAS No. 57489-76-6](/img/structure/B1449782.png)

3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

Vue d'ensemble

Description

“3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione” is a chemical compound that has been used in various scientific studies . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of organic compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of “3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione” derivatives has been reported using a Suzuki–Miyaura cross-coupling reaction . This method involves the use of a wide variety of aryl and heteroaryl boronic acids and requires a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction has been used to modify “3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione” by introducing aryl groups at the C3 and C5 positions . This reaction can be performed using a wide variety of aryl and heteroaryl boronic acids .Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of bioactive molecules, particularly through the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, enabling the creation of complex molecules with potential biological activity .

Development of Anti-Inflammatory Agents

Researchers have utilized this compound in the development of anti-inflammatory agents. The ability to introduce various aryl and heteroaryl groups through cross-coupling reactions allows for the modification of biochemical properties, leading to the synthesis of compounds with anti-inflammatory effects .

Neurodegenerative Disease Research

Derivatives of 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione have shown micromolar IC50 values against monoamine oxidase B , an enzyme target in the treatment of neurodegenerative disorders. This highlights its potential application in the discovery of new therapeutic agents for diseases like Parkinson’s .

Fluorescent Probes for Biological Studies

The pyrazolo[1,5-a]pyrimidine scaffold is known for its fluorescent properties, which can be utilized in biological applications. For instance, these compounds can serve as lipid droplet biomarkers in cancer cells, aiding in the study of cellular processes .

Design of Kinase Inhibitors

This compound’s derivatives are explored as kinase inhibitors, which are crucial in regulating various cellular pathways. Kinase inhibitors have significant implications in cancer therapy, as they can disrupt the signaling that leads to tumor growth .

Drug Design and Discovery

The pyrazolo[1,5-a]pyrimidine core is a common feature in several drugs, such as indiplon and zaleplon. Its versatility in drug design stems from its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .

Mécanisme D'action

Target of Action

The primary target of 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 by 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione affects the cell cycle progression pathway . This results in the arrest of the cell cycle at the G0-G1 stage, preventing the cell from entering the S phase and thus inhibiting cell proliferation .

Pharmacokinetics

These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione is the significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells .

Propriétés

IUPAC Name |

3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O2/c7-3-2-8-10-5(12)1-4(11)9-6(3)10/h2H,1H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFBHZDFMBNDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=NN2C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azaspiro[5.6]dodecane](/img/structure/B1449701.png)

![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)

![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)

![trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1449707.png)

![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)

![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)

![3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1449722.png)